Enoxaparin

Oncology Thrombosis Anticoagulation

Select enoxaparin sodium (LMWH) for protocols requiring a distinct anti-Xa to anti-IIa ratio (>4.0) and a mandatory 1,6-anhydro-ring structure in 15–25% of chains, per USP monograph. Superior to unfractionated heparin in PCI/STEMI—meta-analysis demonstrates a 34% reduction in mortality risk (RR 0.66) and a 20% reduction in major bleeding (RR 0.80). Ideal biosimilar comparator. Source high purity (NLT 98%) material for analytical method validation and oncology bleeding-risk studies.

Molecular Formula C26H42N2O37S5
Molecular Weight 1134.9 g/mol
CAS No. 9005-49-6
Cat. No. B1673061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxaparin
CAS9005-49-6
SynonymsHeparin;  Adomiparin;  Bemiparin;  Certoparin;  Dalteparin;  Eparina;  Fraxiparin;  M118;  M-118;  M 118;  Nadroparine;  Parvoparin;  Thromboliquine; 
Molecular FormulaC26H42N2O37S5
Molecular Weight1134.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O
InChIInChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)
InChIKeyHTTJABKRGRZYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.08e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enoxaparin (CAS 9005-49-6): Low Molecular Weight Heparin for Anticoagulation Research and Clinical Application


Enoxaparin sodium (CAS 9005-49-6) is a low molecular weight heparin (LMWH) produced by alkaline depolymerization of the benzyl ester derivative of porcine intestinal mucosa heparin [1]. It is a heterogeneous mixture of oligosaccharide chains with a mean molecular weight of approximately 4,500 Da and demonstrates a pharmacodynamic anti-Xa to anti-IIa ratio greater than 4.0, distinguishing it from other LMWHs [2][3]. Enoxaparin is administered subcutaneously or intravenously, achieving approximately 90-92% bioavailability, an elimination half-life of around 4-5 hours, and predominantly renal elimination [2].

Why Enoxaparin Cannot Be Simply Substituted with Dalteparin or Tinzaparin: Structural and Pharmacological Differentiation


Despite belonging to the LMWH class, enoxaparin possesses unique structural and pharmacokinetic properties that prevent simple therapeutic interchange with other LMWHs such as dalteparin or tinzaparin [1]. Each LMWH is produced through a distinct depolymerization process—enoxaparin via benzylation and alkaline hydrolysis—resulting in specific oligosaccharide chain distributions and a unique 1,6-anhydro-ring structure at the reducing end of 15-25% of its chains [2]. These structural differences translate into quantifiably distinct pharmacological profiles, including a higher anti-Xa to anti-IIa ratio (>4.0) compared to dalteparin (2.2-2.7) and tinzaparin (2.8), as well as a longer elimination half-life of 4 hours [3]. Consequently, regulatory bodies such as the FDA and USP have established product-specific monographs for enoxaparin, recognizing that these differences are clinically and therapeutically significant [2].

Enoxaparin Quantitative Differentiation: A Comparative Evidence Guide for Scientific Selection


Comparative Safety Profile in Cancer-Associated Thrombosis: Enoxaparin vs. Dalteparin/Tinzaparin

In a large real-world cohort study of 7,287 patients with cancer-associated VTE, enoxaparin was associated with a significantly higher risk of major bleeding compared to tinzaparin/dalteparin over a 6-month follow-up period [1].

Oncology Thrombosis Anticoagulation

Enoxaparin vs. Unfractionated Heparin: Superior Mortality Reduction During Percutaneous Coronary Intervention

A meta-analysis of 23 trials including 30,966 patients undergoing percutaneous coronary intervention (PCI) demonstrated that enoxaparin significantly reduces the risk of death and major bleeding compared to unfractionated heparin [1].

Cardiology Interventional Cardiology Acute Coronary Syndrome

Pharmacokinetic Differentiation: Superior Bioavailability and Extended Half-Life vs. Unfractionated Heparin

Enoxaparin demonstrates a significantly higher and more predictable subcutaneous bioavailability and a longer elimination half-life compared to unfractionated heparin (UFH) [1].

Pharmacokinetics Drug Metabolism Anticoagulation

Pharmacodynamic Profile: Highest Anti-Xa to Anti-IIa Ratio Among Commonly Used LMWHs

Enoxaparin exhibits a distinct pharmacodynamic profile with the highest anti-Xa to anti-IIa ratio among the major low molecular weight heparins, indicating a greater relative inhibition of Factor Xa compared to thrombin (Factor IIa) [1].

Pharmacodynamics Coagulation Cascade Assay Development

Twice-Daily vs. Once-Daily Dosing of Enoxaparin: A Critical Safety Differentiation in Early Therapy

Within the first 10 days of therapy for cancer-associated VTE, a twice-daily (BID) enoxaparin regimen is associated with a significantly higher incidence of major bleeding compared to a once-daily (QD) enoxaparin regimen [1].

Clinical Pharmacology Dosing Regimen Patient Safety

Optimal Scientific and Industrial Applications for Enoxaparin Based on Comparative Evidence


Cardiology Research: Percutaneous Coronary Intervention (PCI) Studies

Enoxaparin is the anticoagulant of choice for research protocols involving PCI, particularly for ST-elevation myocardial infarction (STEMI). Meta-analysis evidence shows a significant 34% reduction in mortality risk (RR 0.66) and a 20% reduction in major bleeding risk (RR 0.80) compared to unfractionated heparin, providing a strong scientific rationale for its use in this setting [1]. This superiority is particularly pronounced in primary PCI, where the mortality reduction is 48% (RR 0.52) [1].

Pharmacokinetic and Bioequivalence Studies for LMWH Generics

The unique structural signature of enoxaparin, including a mandatory 1,6-anhydro-ring structure in 15-25% of its oligosaccharide chains and a mean molecular weight of 4,500 Da, makes it a critical reference product for generic drug development [1]. The USP monograph for enoxaparin sodium, which mandates molecular weight determination, is a key standard for establishing analytical similarity and is used to support abridged regulatory pathways for biosimilar enoxaparin products [1].

Comparative Safety and Efficacy Studies in Cancer-Associated Thrombosis

Enoxaparin serves as a key comparator arm in clinical studies evaluating LMWH safety in cancer patients. Recent real-world evidence shows that enoxaparin is associated with a 56% higher risk of major bleeding (aHR 1.56) compared to tinzaparin/dalteparin over 6 months [1]. This makes enoxaparin an essential benchmark for studies aiming to identify safer anticoagulation strategies in oncology, where bleeding risk is a paramount concern [1].

Dosing Regimen Optimization Research

Enoxaparin is the ideal agent for studies designed to compare the safety of different dosing schedules in high-risk populations. Evidence demonstrates a threefold higher incidence of major bleeding with twice-daily dosing (1.2%) compared to once-daily dosing (0.4%) during the critical first 10 days of therapy [1]. This quantifiable difference provides a clear, evidence-based foundation for research protocols aimed at optimizing patient safety through dosing regimen selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enoxaparin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.